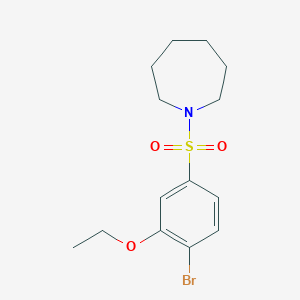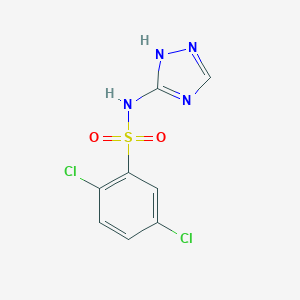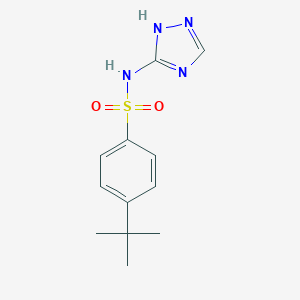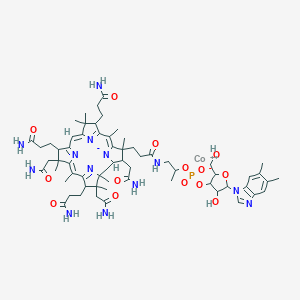![molecular formula C21H21NO5S B224608 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid, also known as BNSA, is a chemical compound that has been widely used in scientific research due to its unique properties. BNSA is a sulfonamide derivative that has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In We will also discuss the biochemical and physiological effects of BNSA, its advantages and limitations for lab experiments, and list future directions for research.
作用機序
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the enzyme from converting arachidonic acid into inflammatory prostaglandins. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid also inhibits angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF). The mechanism of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's anti-viral activity is not fully understood but is thought to involve the inhibition of viral replication.
生化学的および生理学的効果
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects in vitro and in vivo. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to decrease the production of inflammatory prostaglandins in animal models of inflammation. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has also been shown to inhibit the growth of cancer cells in animal models of cancer. Additionally, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to reduce the replication of viruses in cell culture.
実験室実験の利点と制限
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has several advantages for lab experiments. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid is a small molecule that can easily penetrate cell membranes and reach its target. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid is also relatively stable and can be stored for long periods of time. However, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has some limitations for lab experiments. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid can be toxic at high concentrations and can interfere with other cellular processes. Additionally, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid. One area of research is the development of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid analogs with improved pharmacological properties. Another area of research is the investigation of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's anti-inflammatory and anti-cancer effects in animal models of disease. Additionally, the mechanism of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's anti-viral activity needs to be further elucidated. Finally, the development of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid-based drugs for the treatment of inflammation, cancer, and viral infections is an important area of research.
合成法
The synthesis of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid involves the reaction of 4-nitro-1-naphthol with butylamine to form 4-butoxy-1-naphthol. The 4-butoxy-1-naphthol is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonate ester. The sulfonate ester is then reacted with ammonium carbonate to form 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid.
科学的研究の応用
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been used in scientific research for its anti-inflammatory, anti-cancer, and anti-viral properties. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
特性
製品名 |
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid |
|---|---|
分子式 |
C21H21NO5S |
分子量 |
399.5 g/mol |
IUPAC名 |
2-[(4-butoxynaphthalen-1-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C21H21NO5S/c1-2-3-14-27-19-12-13-20(16-9-5-4-8-15(16)19)28(25,26)22-18-11-7-6-10-17(18)21(23)24/h4-13,22H,2-3,14H2,1H3,(H,23,24) |
InChIキー |
QAPIKRGCSOFYCX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
正規SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)




![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)
